molecular formula C17H18N4O3 B1207401 4,9-dimethyl-3-(2H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydrobenzo[c][1]benzopyran-6-one

4,9-dimethyl-3-(2H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydrobenzo[c][1]benzopyran-6-one

Cat. No. B1207401
M. Wt: 326.35 g/mol
InChI Key: XZYPMPKDHQMQGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,9-dimethyl-3-(2H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydrobenzo[c][1]benzopyran-6-one is a member of coumarins.

Scientific Research Applications

Synthesis and Characterization

  • Tetrahydrobenzo[b]pyran derivatives, like the specified compound, are synthesized using various methods. For example, they can be efficiently created by reacting aromatic aldehydes, malononitrile, and dimedone with sulfonic acid-functionalized silica as a catalyst (Mohammadi Ziarani et al., 2011). Similarly, other research has focused on the synthesis of related compounds using different catalysts and conditions, such as ammonium dihydrogen phosphate on nano α-Al2O3 (Maleki & Ashrafi, 2014), or Aliquat®336 in water under microwave irradiation (Patra & Mahapatra, 2010).

Metabolic Studies

  • KR-31543, structurally similar to the specified compound, has been studied for its metabolism in rats using liquid chromatography/electrospray mass spectrometry. These studies are crucial in understanding the pharmacokinetics and dynamics of such compounds (Kim et al., 2002).

Photoreactivity Studies

  • The photochemical behavior of related tetrahydrobenzo[b]pyrans has been explored, providing insights into their reactivity under light-induced conditions. Such studies are important for understanding the stability and potential applications of these compounds in various fields (Hobel & Margaretha, 1990).

Catalytic Properties

  • Research on tetrahydrobenzo[b]pyrans also involves investigating their synthesis using various catalysts, highlighting the compound's potential role in catalysis and green chemistry. For instance, the use of starch solution as a catalyst in the synthesis of tetrahydrobenzo[b]pyrans demonstrates the viability of more environmentally friendly methods in chemical synthesis (Hazeri et al., 2014).

properties

Product Name

4,9-dimethyl-3-(2H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydrobenzo[c][1]benzopyran-6-one

Molecular Formula

C17H18N4O3

Molecular Weight

326.35 g/mol

IUPAC Name

4,9-dimethyl-3-(2H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

InChI

InChI=1S/C17H18N4O3/c1-9-3-4-12-13(7-9)11-5-6-14(10(2)16(11)24-17(12)22)23-8-15-18-20-21-19-15/h5-6,9H,3-4,7-8H2,1-2H3,(H,18,19,20,21)

InChI Key

XZYPMPKDHQMQGP-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)C3=C(C(=C(C=C3)OCC4=NNN=N4)C)OC2=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,9-dimethyl-3-(2H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydrobenzo[c][1]benzopyran-6-one
Reactant of Route 2
4,9-dimethyl-3-(2H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydrobenzo[c][1]benzopyran-6-one
Reactant of Route 3
Reactant of Route 3
4,9-dimethyl-3-(2H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydrobenzo[c][1]benzopyran-6-one
Reactant of Route 4
Reactant of Route 4
4,9-dimethyl-3-(2H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydrobenzo[c][1]benzopyran-6-one
Reactant of Route 5
4,9-dimethyl-3-(2H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydrobenzo[c][1]benzopyran-6-one
Reactant of Route 6
Reactant of Route 6
4,9-dimethyl-3-(2H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydrobenzo[c][1]benzopyran-6-one

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